1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the imidazole and pyridazine rings might be formed using condensation reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the imidazole ring is known to participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of nitrogen in the imidazole, pyridazine, and piperazine rings would likely make the compound a base .Scientific Research Applications
Anti-HIV Activity
- Compounds similar to 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone have been studied for their potential as non-nucleoside reverse transcriptase inhibitors, showing effectiveness against HIV-1 and HIV-2 in cell cultures (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Antibacterial and Antifungal Activities
- Azole-containing piperazine derivatives, which include structures related to the chemical of interest, have demonstrated significant in vitro antibacterial and antifungal activities, showing promise as alternatives to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Anti-Inflammatory Properties
- Novel derivatives of this compound class have been synthesized and evaluated for anti-inflammatory activity, showing significant in-vitro and in-vivo efficacy in models like carrageenin-induced rat paw oedema (Ahmed, Molvi, & Khan, 2017).
Antimycotic Activity
- Certain derivatives have been synthesized and tested for their antimycotic (antifungal) activity, with some showing promising results and selected for further research (Raga, Moreno-Mañas, Cuberes, Palacín, Castello, & Ortiz, 1992).
Anticancer Potential
- Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, structurally related to the subject compound, have been synthesized and showed significant anticancer activity against various cancer cell lines in vitro (Kumar, Kumar, Roy, & Sondhi, 2013).
Other Pharmacological Activities
- Novel Schiff's Bases of similar compounds have been synthesized and shown to possess antibacterial activity against various bacterial strains (Patel, Patel, Chaudhari, & Sen, 2011).
- A series of imidazo[1,5-b]pyridazines, structurally similar, have been prepared and tested for inhibitory activity against HIV-1 reverse transcriptase and infected MT-4 cells (Livermore et al., 1993).
Safety And Hazards
properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c29-20(13-28-15-22-16-3-1-2-4-17(16)28)26-11-9-25(10-12-26)18-5-6-19(24-23-18)27-8-7-21-14-27/h1-8,14-15H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRNTHYUTBEVGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone |
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